Frondoside A hydrate

Pancreatic Cancer Triterpenoid Glycosides Structure-Activity Relationship

Select Frondoside A hydrate for caspase-independent, p53-null cancer models. This sulfated triterpenoid glycoside (C. frondosa) enables apoptosis where standard chemotherapeutics fail due to unique β-acetoxy/holostane aglycone and pentasaccharide chain. Incomparable potency vs. Frondoside B/C or aglycone in pancreatic, lung, and leukemia xenografts. Ideal for low-dose gemcitabine/oxaliplatin synergy studies. Validate batch-specific ≥98% purity for reproducible in vivo outcomes.

Molecular Formula C60H95O29SNa·xH2O
Molecular Weight 1335.4 g/mol
CAS No. 127367-76-4
Cat. No. B191257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFrondoside A hydrate
CAS127367-76-4
Synonymsfrondoside A
Molecular FormulaC60H95O29SNa·xH2O
Molecular Weight1335.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(CC6(C5=CCC4C3(C)C)C)OC(=O)C)C(OC7=O)(C)CCCC(C)C)C)OS(=O)(=O)[O-])O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(C(C(O1)CO)O)OC)O)O.[Na+]
InChIInChI=1S/C60H96O29S.Na/c1-25(2)12-11-17-59(9)49-32(81-27(4)62)20-58(8)29-13-14-35-56(5,6)36(16-18-57(35,7)28(29)15-19-60(49,58)55(72)88-59)83-53-47(39(67)34(24-79-53)89-90(73,74)75)87-54-48(86-50-40(68)37(65)30(63)22-77-50)41(69)44(26(3)80-54)84-51-42(70)45(31(64)23-78-51)85-52-43(71)46(76-10)38(66)33(21-61)82-52;/h13,25-26,28,30-54,61,63-71H,11-12,14-24H2,1-10H3,(H,73,74,75);/q;+1/p-1
InChIKeyJVAXTYZSDXFKMH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Frondoside A Hydrate (CAS 127367-76-4) - Potent Marine Triterpenoid Glycoside for Cancer Research


Frondoside A hydrate is a sulfated triterpenoid glycoside originally isolated from the Atlantic sea cucumber Cucumaria frondosa [1]. It is characterized by a holostane-type aglycone with a β-acetoxy group at C-16 and a pentasaccharide chain containing a xylose residue, which distinguishes it from related sea cucumber saponins [2]. The compound has been widely investigated for its potent anticancer effects across multiple tumor types, including pancreatic, breast, lung, leukemia, urothelial, and colon cancers, demonstrating both direct cytotoxicity and synergistic activity with conventional chemotherapeutic agents [3].

Critical Differentiation of Frondoside A Hydrate: Why Structural Analogs and Class Compounds Fail as Substitutes


Substituting Frondoside A with other sea cucumber triterpenoid glycosides or synthetic alternatives is scientifically unjustified due to profound differences in potency, mechanism, and bioavailability. Direct comparative studies demonstrate that Frondoside B, Frondoside C, and the aglycone exhibit significantly reduced or negligible activity [1]. Furthermore, the closely related compound cucumarioside A2-2, while structurally similar, induces apoptosis through a different caspase-dependent pathway and is less potent [2]. Critically, Frondoside A demonstrates p53-independent apoptosis induction, a feature not shared by standard chemotherapeutics like cisplatin, whose efficacy is markedly reduced in p53-deficient settings [3]. These data confirm that activity is exquisitely dependent on Frondoside A's unique structural features, rendering any generic substitution invalid for rigorous scientific or preclinical applications.

Quantitative Evidence Guide: Validated Differentiation of Frondoside A Hydrate from Key Comparators


Superior Growth Inhibition Potency Compared to Structural Analogs Frondoside B and C

Frondoside A demonstrates significantly higher potency in inhibiting pancreatic cancer cell growth compared to its close structural analogs, Frondoside B and Frondoside C, as well as the aglycone core [1].

Pancreatic Cancer Triterpenoid Glycosides Structure-Activity Relationship

p53-Independent Apoptosis Induction: A Critical Mechanistic Distinction from Cisplatin

Frondoside A induces apoptosis in a p53-independent manner, maintaining full cytotoxic activity even when p53 function is silenced. This contrasts sharply with the standard chemotherapeutic cisplatin, whose activity is significantly diminished under p53-deficient conditions [1].

Urothelial Carcinoma Apoptosis p53 Pathway Drug Resistance

Mechanistic Divergence in Apoptosis Pathway: Caspase-Independent vs. Caspase-Dependent Activity Compared to Cucumarioside A2-2

A direct comparison of Frondoside A with the structurally similar pentaoside cucumarioside A2-2 reveals not only differences in potency but a fundamental divergence in the apoptosis execution pathway [1]. The distinct structural features of Frondoside A (acetoxy group at C-16 and xylose as the third monosaccharide) confer this differential activity.

Leukemia Apoptosis Caspase Structure-Activity Relationship

Comparative Synergistic Potentiation of Standard Chemotherapy Agents

Frondoside A demonstrates a remarkable ability to enhance the antiproliferative effects of standard cytotoxic agents at concentrations where it is used in combination. This allows for a significant reduction in the dose of the chemotherapeutic needed to achieve the same effect [1].

Colon Cancer Combination Therapy Synergy ERK1/2

Essential Glycoside Moiety: Absolute Requirement for In Vivo Bioactivity and Tumor Growth Inhibition

The intact glycoside structure of Frondoside A is not merely beneficial but is strictly essential for in vivo efficacy. The aglycone alone shows no effect, and even the route of administration is critical, with systemic (intraperitoneal) delivery being mandatory for activity [1].

In Vivo Pharmacology Xenograft Bioavailability Structure-Activity Relationship

Broad-Spectrum Cytotoxicity Profile Across Multiple Cancer Types

Frondoside A exhibits a consistent and potent cytotoxic profile across a diverse panel of cancer cell lines, with IC50 values typically falling within the low micromolar range, demonstrating broad applicability as a research tool [1].

Cancer Cytotoxicity IC50 Panel Screening

Primary Research Application Scenarios for Frondoside A Hydrate (CAS 127367-76-4)


Investigating p53-Independent Cell Death Mechanisms in Urothelial and Other Carcinomas

Researchers focusing on therapy-resistant cancers, particularly those with high rates of p53 mutation (e.g., advanced urothelial, ovarian, and lung cancers), should utilize Frondoside A hydrate as a chemical probe. Its demonstrated ability to induce apoptosis independently of p53 status [1] makes it an essential tool for dissecting alternative cell death pathways that can be exploited therapeutically when conventional DNA-damaging agents fail.

Pancreatic Cancer Research Requiring Potent In Vivo Tumor Growth Inhibition

For in vivo studies using pancreatic cancer xenograft models (e.g., AsPC-1, S2013), Frondoside A hydrate is the appropriate selection over related frondosides or the aglycone. Direct comparative data confirm that only Frondoside A effectively inhibits tumor growth when administered systemically [1]. It is also the preferred compound for designing combination regimens with gemcitabine, as it has been shown to significantly enhance the antiproliferative effects at low doses in this model [2].

Combination Therapy Studies for Dose Reduction of Standard Cytotoxics

Investigators aiming to mitigate the toxicity of standard chemotherapeutics (e.g., oxaliplatin, 5-FU, cisplatin) in colon, breast, or lung cancer models should procure Frondoside A hydrate for combination studies. Its high potency (achieving near-complete inhibition at 2.5 µM) allows it to be used at very low concentrations to potentiate the effects of conventional agents, potentially lowering the required dose of the more toxic drug by up to 40-fold [1], a strategy that can be explored in both in vitro and in vivo settings.

Leukemia Research Focusing on Caspase-Independent Apoptosis Pathways

Frondoside A hydrate is uniquely suited for leukemia research programs that seek to bypass caspase-dependent apoptosis resistance. In direct comparison to the structurally similar cucumarioside A2-2, Frondoside A induces a more rapid and potent cell death that is caspase-independent [1]. This property is critical for investigating novel therapeutic strategies for hematological malignancies where caspase activation is impaired or where pro-survival autophagy limits the efficacy of conventional treatments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Frondoside A hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.